1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one
Overview
Description
1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one is a useful research compound. Its molecular formula is C15H20FN3O and its molecular weight is 277.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target proteins likeProthrombin .
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, such asnucleophilic substitution .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties, influencing their bioavailability .
Result of Action
Compounds with similar structures have been known to exhibit a variety of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . .
Biochemical Analysis
Biochemical Properties
1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions involves binding to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to changes in gene expression and cellular responses . Additionally, it may activate other enzymes, leading to enhanced metabolic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure can result in altered cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without significant side effects . Exceeding this range can result in hepatotoxicity and other toxic responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to the formation of active or inactive metabolites, affecting the compound’s overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific organelles, influencing its activity and function.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-piperidin-4-ylimidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c16-13-3-1-2-12(10-13)11-18-8-9-19(15(18)20)14-4-6-17-7-5-14/h1-3,10,14,17H,4-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWERWUASJRYPHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(C2=O)CC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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